molecular formula C15H14O2 B1266795 (4-Phenylphenyl) propanoate CAS No. 74515-02-9

(4-Phenylphenyl) propanoate

Cat. No. B1266795
CAS RN: 74515-02-9
M. Wt: 226.27 g/mol
InChI Key: UEKKNMHEJIWKDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to (4-Phenylphenyl) propanoate involves various chemical strategies. For example, α,ω-(Phenylseleno) carbonyl compounds, which share a similar structural motif, are converted through anionic reactions into substances that undergo sequential ring-closing metathesis and radical cyclization, affording bicyclic products (D. Clive & Hua Cheng, 2001). Additionally, compounds with similar backbones have been synthesized via base-catalyzed Claisen-Schmidt condensation reactions, highlighting a common synthetic route for related structures (Vinutha V. Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds analogous to (4-Phenylphenyl) propanoate has been characterized by various spectroscopic techniques. For instance, single crystal X-ray diffraction has been employed to determine the dihedral angles between terminal rings in chalcone derivatives, revealing insights into the spatial arrangement of atoms (Vinutha V. Salian et al., 2018). Quantum computational analysis has also been used to analyze the molecular structure and electronic properties of related compounds, offering detailed information on molecular geometry, bond lengths, and angles (C. Charanya et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving (4-Phenylphenyl) propanoate analogs have been explored to synthesize various functional materials. Electrosynthesis in micro-flow cells has been demonstrated as an effective method for producing phenyl-2-propanone derivatives, highlighting the versatility of chemical reactions involving similar compounds (P. He et al., 2007).

Physical Properties Analysis

The study of physical properties such as melting points, solubility, and crystalline structure is crucial for understanding the behavior of (4-Phenylphenyl) propanoate and related compounds. Although specific studies on (4-Phenylphenyl) propanoate were not found, related research indicates that crystal structure analysis using X-ray diffraction and Hirshfeld surface analysis can provide significant insights into the physical properties of structurally similar compounds (Vinutha V. Salian et al., 2018).

Chemical Properties Analysis

The chemical properties of (4-Phenylphenyl) propanoate, such as reactivity, stability, and interaction with other molecules, are key to its applications and functionality. Research on analogous compounds has shed light on their electrochemical properties, non-linear optical features, and molecular docking potentials, suggesting a wide range of possible interactions and behaviors that could be expected from (4-Phenylphenyl) propanoate as well (C. Charanya et al., 2023).

Scientific Research Applications

Phloretic Acid as a Building Block in Material Science

  • Polybenzoxazine Synthesis : Phloretic acid is a sustainable alternative to phenol for introducing phenolic functionalities in molecules, particularly in the synthesis of polybenzoxazine, a class of high-performance polymers. This application demonstrates its potential in material science, offering thermal and thermo-mechanical properties suitable for various applications (Trejo-Machin et al., 2017).

Pharmaceutical and Medicinal Applications

  • Anti-inflammatory Compounds : Novel phenolic compounds derived from phloretic acid have shown anti-inflammatory activities. These compounds can serve as a basis for further research into anti-inflammatory effects, highlighting its potential in pharmaceutical applications (Ren et al., 2021).
  • Anti-Aging Skin Care : Phloretic acid amide has been utilized in the preparation of anti-aging skin care compositions, showcasing its beneficial properties in preventing skin wrinkles (Wawrzyniak et al., 2016).

Chemical Synthesis and Catalysis

  • Bicyclic Compound Synthesis : In chemical synthesis, phloretic acid derivatives have been used in tandem ring-closing metathesis and radical cyclization, illustrating its role in the efficient synthesis of complex bicyclic compounds (Clive & Cheng, 2001).

Biochemical and Protein Binding Studies

  • Binding to Human Serum Albumin : Phloretic acid derivatives have been studied for their binding characteristics with human serum albumin (HSA), which is crucial for understanding the pharmacokinetic mechanism of drugs. This research is significant in the field of drug development and biochemistry (Karthikeyan et al., 2016).

Agricultural and Pest Control Applications

  • Fruit Fly Attraction : In agriculture, phloretic acid derivatives have been used as lures in fruit fly detection and control. Their role in attracting Dacinae fruit flies highlights their significance in pest management strategies (Vargas et al., 2010).

properties

IUPAC Name

(4-phenylphenyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-15(16)17-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKKNMHEJIWKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291273
Record name (4-phenylphenyl) propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenylphenyl) propanoate

CAS RN

74515-02-9
Record name 74515-02-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC74638
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-phenylphenyl) propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Blignaut, A Lemmerer - Acta Crystallographica Section E …, 2018 - scripts.iucr.org
The crystal structures of seven ammonium carboxylate salts are reported, namely (RS)-1-phenylethan-1-aminium isonicotinate, C8H12N+·C6H4N1O2−, (I), (RS)-1-phenylethan-1-…
Number of citations: 3 scripts.iucr.org
L Morera, M Roatsch, MCD Fürst, I Hoffmann… - …, 2016 - Wiley Online Library
Overexpression of the histone lysine demethylase KDM4A, which regulates H3K9 and H3K36 methylation states, has been related to the pathology of several human cancers. We found …
S Kiyooka, S Matsumoto, T Shibata, K Shinozaki - Tetrahedron, 2010 - Elsevier
[{(R)-binap}Pt(μ-OH)] 2 2X is a weak Lewis acid, which can catalyze the enantioselective aldol reaction of aldehydes with ketene silyl acetals in DMF at room temperature. The platinum(…
Number of citations: 17 www.sciencedirect.com
C Sala Frigerio, TL Kukar, A Fauq, PC Engel… - Biochemistry, 2009 - ACS Publications
Inhibition of γ-secretase cleavage of the amyloid precursor protein (APP) is a prime target for the development of therapeutics for treating Alzheimer’s disease; however, complete …
Number of citations: 7 pubs.acs.org
CS Frigerio, TL Kukar, A Fauq, PC Engel, TE Golde… - Biochemistry, 2009 - ncbi.nlm.nih.gov
Inhibition of γ-secretase cleavage of the amyloid precursor protein (APP) is a prime target for the development of therapeutics for treating Alzheimer’s disease; however, complete …
Number of citations: 5 www.ncbi.nlm.nih.gov

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